Methyl 5-bromo-1-methyl-1H-pyrrole-2-carboxylate

Description

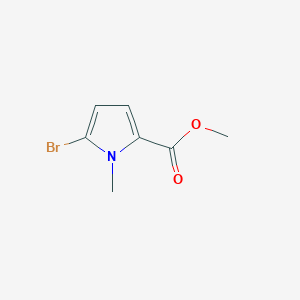

Methyl 5-bromo-1-methyl-1H-pyrrole-2-carboxylate (CAS: 1196-07-2) is a brominated pyrrole derivative with the molecular formula C₇H₈BrNO₂ and a molecular weight of 218.05 g/mol . Its structure features a pyrrole ring substituted with a bromine atom at the 5-position, a methyl group at the 1-position (protecting the nitrogen), and a methyl ester at the 2-position (Figure 1). This compound is utilized in organic synthesis, particularly in pharmaceutical and materials science research, due to its reactive bromine substituent and ester functionality .

Properties

IUPAC Name |

methyl 5-bromo-1-methylpyrrole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO2/c1-9-5(7(10)11-2)3-4-6(9)8/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMJMIZMIPRJDDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=C1Br)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70625143 | |

| Record name | Methyl 5-bromo-1-methyl-1H-pyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70625143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1196-07-2 | |

| Record name | Methyl 5-bromo-1-methyl-1H-pyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70625143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Overview

The most widely reported synthesis involves bromination of methyl 1-methyl-1H-pyrrole-2-carboxylate using N-bromosuccinimide (NBS) in dichloromethane (DCM) under inert conditions. This method achieves regioselective bromination at the 5-position of the pyrrole ring, yielding the target compound in 64% isolated yield after purification via fractional distillation.

Reaction Conditions:

-

Substrate : Methyl 1-methyl-1H-pyrrole-2-carboxylate (12.0 g, 86.4 mmol)

-

Brominating Agent : NBS (16.2 g, 90.7 mmol, 1.05 equiv)

-

Solvent : Anhydrous DCM (150 mL)

-

Atmosphere : Nitrogen

-

Reaction Time : 0.5 hours at room temperature

Mechanistic Insights

Electrophilic bromination proceeds via the generation of a bromonium ion intermediate, facilitated by the electron-rich nature of the pyrrole ring. The methyl group at position 1 directs bromination to the 5-position due to steric and electronic effects, preventing substitution at adjacent positions. NBS acts as a mild brominating agent, minimizing over-bromination and preserving the ester functionality.

Optimization Strategies

-

Solvent Choice : DCM provides optimal solubility for both the substrate and NBS, ensuring rapid reaction kinetics.

-

Stoichiometry : A slight excess of NBS (1.05 equiv) ensures complete conversion while avoiding side reactions.

-

Purification : Fractional distillation under reduced pressure effectively separates the product from unreacted starting material and succinimide byproducts.

Experimental Procedure and Characterization

Step-by-Step Synthesis

-

Setup : A dry flask is charged with methyl 1-methyl-1H-pyrrole-2-carboxylate (12.0 g) and DCM (150 mL), then purged with nitrogen.

-

Bromination : NBS (16.2 g) is added in one portion, and the mixture is stirred at room temperature for 30 minutes.

-

Workup : The reaction is quenched with water (50 mL) and brine (50 mL), followed by drying over MgSO₄ and concentration under vacuum.

-

Distillation : Crude product is purified via fractional distillation to afford 12.0 g of a yellow oil.

Analytical Data

-

Solubility : Soluble in DCM, dimethyl sulfoxide (DMSO), and ethyl acetate; storage at room temperature in a sealed container is recommended.

Comparative Analysis with Related Bromination Methods

Alternative Brominating Agents

While NBS is predominant, other agents like bromine (Br₂) or dibromoisocyanuric acid (DBI) may be used. However, these often require harsher conditions (e.g., elevated temperatures), leading to lower regioselectivity and ester group degradation.

Substrate Scope and Limitations

The method is specific to 1-methylpyrrole-2-carboxylates. Attempts to brominate unprotected pyrroles (e.g., methyl 1H-pyrrole-2-carboxylate) result in mixtures of regioisomers, necessitating N-protection prior to bromination.

| Parameter | Value |

|---|---|

| Substrate | Methyl 1-methyl-1H-pyrrole-2-carboxylate |

| Brominating Agent | NBS (1.05 equiv) |

| Solvent | Dichloromethane |

| Temperature | Room temperature |

| Reaction Time | 0.5 hours |

| Yield | 64% |

Table 2: Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₇H₈BrNO₂ |

| Molecular Weight | 218.05 g/mol |

| CAS Number | 1196-07-2 |

| Boiling Point | Not reported |

| Solubility | DCM, DMSO, ethyl acetate |

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromo-1-methyl-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The pyrrole ring can be oxidized to form pyrrole-2,3-diones or other oxidized derivatives.

Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the ester group

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyrrole derivatives, while oxidation reactions can produce pyrrole-2,3-diones .

Scientific Research Applications

Organic Synthesis

This compound serves as a versatile building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. Its structure allows for various chemical modifications, making it a valuable intermediate in synthetic pathways .

Medicinal Chemistry

This compound has been studied for its potential biological activities:

- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit significant antimicrobial properties, making them candidates for developing new antibiotics .

- Anticancer Properties : Studies have shown that certain derivatives possess anticancer activity against various human carcinoma cell lines. For instance, compounds derived from this structure have demonstrated promising results in inhibiting cell proliferation with IC50 values in the nanomolar range .

Biological Mechanisms

The mechanism of action for this compound often involves interaction with specific enzymes or receptors, influencing their activity and function. The bromine atom and ester group can participate in binding interactions that modulate biological responses .

Case Study 1: Antitumor Evaluation

A study published in Acta Pharmacologica Sinica explored the design and synthesis of novel antitumor agents based on the pyrrole framework. Compounds similar to this compound were evaluated against several cancer cell lines, revealing effective inhibition of tumor growth and promising potential for further drug development .

Case Study 2: Synthesis of Bioactive Molecules

In another research effort, this compound was utilized as an intermediate to synthesize bioactive molecules targeting specific biological pathways. The resulting compounds showed enhanced efficacy against targeted diseases, demonstrating the compound's utility in medicinal chemistry .

Material Science

The compound is also being investigated for its applications in developing new materials and chemical processes. Its unique chemical structure allows it to be incorporated into polymer systems and other advanced materials that require specific functional properties .

Mechanism of Action

The mechanism of action of methyl 5-bromo-1-methyl-1H-pyrrole-2-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The bromine atom and the ester group can participate in binding interactions with target molecules, influencing their activity and function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

The compound’s reactivity and applications are influenced by its substituents. Below is a comparison with closely related pyrrole derivatives:

Key Observations:

- N-Methylation : The 1-methyl group in the target compound prevents hydrogen bonding at the pyrrole NH, reducing solubility in polar solvents compared to analogs like methyl 5-bromo-1H-pyrrole-2-carboxylate (unprotected NH) .

- Ester Group : Replacement of the methyl ester with ethyl (e.g., ethyl 5-bromo-1-methyl-1H-pyrrole-2-carboxylate ) increases molecular weight and lipophilicity, affecting pharmacokinetic properties .

- Bromine Position : Bromine at the 5-position (vs. 4- or 3-positions in other analogs) influences regioselectivity in cross-coupling reactions .

Crystallographic and Hydrogen-Bonding Behavior

- Crystal Packing : Analogous compounds like ethyl 5-methyl-1H-pyrrole-2-carboxylate form centrosymmetric dimers via N–H···O hydrogen bonds (Figure 2) . The absence of NH in the target compound likely disrupts such interactions, leading to distinct packing modes.

- Graph Set Analysis : Hydrogen-bonding patterns in pyrrole derivatives follow Etter’s rules, with R₂²(8) motifs common in carboxylate-containing analogs .

Biological Activity

Methyl 5-bromo-1-methyl-1H-pyrrole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its antimicrobial and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

This compound features a bromine atom at the 5-position of the pyrrole ring, which plays a crucial role in its biological interactions. The presence of the ester group enhances its solubility and reactivity, making it suitable for various synthetic applications and biological evaluations.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial potential of this compound. For instance, it has been evaluated against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli.

| Pathogen | MIC (µg/mL) | Control |

|---|---|---|

| Methicillin-resistant S. aureus | 0.13 - 0.255 | Vancomycin (0.5 - 1) |

| Methicillin-susceptible S. aureus | 0.125 | Vancomycin (0.5 - 1) |

| E. coli | 3.12 - 12.5 | Ciprofloxacin (2) |

The compound demonstrated significant activity against MRSA, with MIC values lower than those of standard antibiotics like vancomycin, indicating its potential as a lead compound for developing new antibacterial agents .

Anticancer Activity

This compound has also shown promise in anticancer research. Its mechanism appears to involve the induction of apoptosis in cancer cells through various pathways, including the inhibition of specific kinases involved in cell proliferation.

In a study assessing its anticancer effects, the compound exhibited low cytotoxicity against normal cells while maintaining potent activity against cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15 |

| MCF-7 (breast cancer) | 10 |

| Normal fibroblasts | >64 |

This selectivity for cancer cells suggests that this compound could be developed further as a targeted cancer therapeutic agent .

The biological activity of this compound is thought to be mediated through several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell metabolism.

- Receptor Interaction : It can bind to specific receptors or proteins within cells, altering their function and leading to apoptosis in cancer cells.

- Oxidative Stress Induction : The bromine atom may enhance the compound's ability to generate reactive oxygen species (ROS), contributing to its antimicrobial and anticancer effects .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of derivatives of this compound to enhance its biological activity:

- A recent study synthesized various analogs with modifications on the pyrrole ring and evaluated their antibacterial properties against resistant strains, finding some derivatives with improved efficacy compared to the parent compound .

- Another investigation into its anticancer properties revealed that certain substitutions increased potency against specific cancer types while reducing toxicity towards normal cells .

Q & A

Q. Basic

- NMR Spectroscopy: ¹H/¹³C NMR identifies substituent positions (e.g., Br-induced deshielding at C5, methyl group splitting patterns).

- Mass Spectrometry (HRMS): Confirms molecular ion ([M+H]⁺) and bromine isotope patterns (1:1 ratio for ⁷⁹Br/⁸¹Br).

- IR Spectroscopy: Detects ester C=O stretch (~1700 cm⁻¹) and pyrrole N-H absence (due to N-methylation).

Q. Advanced

- Anisotropic Refinement: SHELXL models thermal motion anisotropy, critical for accurate Br positional parameters .

- Twinned Data Handling: WinGX’s CELL_NOW detects twin laws (e.g., 180° rotation) common in monoclinic systems.

- Hydrogen Bonding Validation: Graph set analysis (Etter’s rules) cross-checks H-bond donor/acceptor distances against crystallographic data .

Case Study: Discrepancies in Br-C bond lengths (1.89 Å vs. 1.93 Å) were resolved by refining occupancy ratios for disordered Br atoms .

How can graph set analysis elucidate hydrogen-bonding networks in this compound’s crystals?

Advanced

Graph set analysis categorizes H-bond motifs (e.g., chains, rings) using Etter’s formalism. For this compound, N–H···O=C interactions form C(4) chains, while C–H···Br contacts create R₂²(8) rings. These patterns explain crystal packing stability and melting point variations among halogenated analogs .

Example Graph Sets:

| Motif | Donor-Acceptor | Graph Symbol |

|---|---|---|

| Chain | N–H···O=C | C(4) |

| Ring | C–H···Br | R₂²(8) |

What are common impurities in synthesis, and how are they identified?

Q. Basic

- Di-brominated Byproduct: Forms via over-bromination; detected by HPLC (retention time ~12 min vs. 8 min for target).

- Ester Hydrolysis Product: Identified by IR (broad O–H stretch at 3200 cm⁻¹) and TLC (Rf = 0.3 vs. 0.6 for ester).

- Residual Solvents: GC-MS traces acetone or DMF impurities (limit: <0.1% per ICH guidelines).

Mitigation:

- Use stoichiometric NBS (1.0 equiv) in bromination.

- Anhydrous conditions during esterification.

How does steric hindrance from the methyl group affect intermolecular interactions?

Advanced

The N-methyl group introduces steric bulk, disrupting π-π stacking but promoting C–H···O interactions. Crystal structures show shortened C–H···O contacts (2.45 Å vs. 2.60 Å in non-methylated analogs), stabilizing layered packing. Molecular dynamics simulations reveal reduced rotational freedom for the ester group, impacting solubility in polar solvents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.